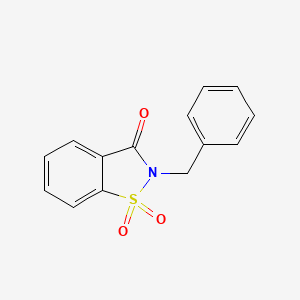

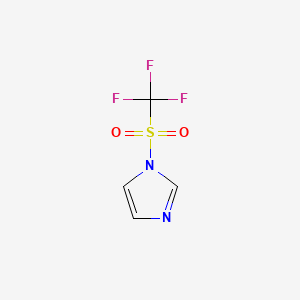

1-(Trifluorometanosulfonil)imidazol

Descripción general

Descripción

1-(Trifluoromethanesulfonyl)imidazole is a compound that is closely related to a class of substances known as ionic liquids, particularly those that contain the bis(trifluoromethanesulfonyl)imide anion. These ionic liquids are characterized by their unique physical properties, such as high thermal stability, wide liquid range, and the ability to form structured liquid phases with distinct intermolecular interactions 10.

Synthesis Analysis

The synthesis of related compounds, such as imidazole-1-sulfonyl azide, has been reported to be straightforward, efficient, and high-yielding. These compounds can be prepared from inexpensive materials and are shelf-stable, which makes them practical for use in various chemical reactions . The synthesis of 1-(Trifluoromethanesulfonyl)imidazole itself is not directly detailed in the provided papers, but the methodologies for related compounds suggest that similar practical and efficient synthetic routes could be applicable.

Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethanesulfonyl)imidazole-related ionic liquids has been extensively studied using techniques such as single crystal X-ray diffraction and molecular dynamics simulations. These studies reveal that the bis(trifluoromethanesulfonyl)imide anion can adopt different conformations, such as cis and trans, which are influenced by interactions with the imidazolium cation. The presence of fluorous layers within the solid-state structure and the formation of structured liquid phases are notable features .

Chemical Reactions Analysis

Compounds containing the trifluoromethanesulfonyl group, such as scandium trifluoromethanesulfonate, have been shown to be extremely active Lewis acid catalysts in acylation reactions. They can facilitate the acylation of alcohols with acid anhydrides and are particularly effective in selective macrolactonization reactions . This suggests that 1-(Trifluoromethanesulfonyl)imidazole could potentially be involved in similar catalytic processes or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Trifluoromethanesulfonyl)imidazole-related ionic liquids are remarkable. They exhibit high thermal stability, a wide liquid range, and the ability to form fluorous domains within the bulk liquid. These properties are influenced by the length of the perfluorinated side chain in the imidazolium cation and result in modified surface behavior on various substrates10. Additionally, the surface structure of these ionic liquids has been studied, revealing preferential molecular orientations at the surface and the protrusion of alkyl chains and CF3 groups towards the vacuum .

Aplicaciones Científicas De Investigación

Fuente Triflil Electrofílica

1-(Trifluorometanosulfonil)imidazol se utiliza como una fuente triflil electrofílica . Juega un papel crucial en la preparación de viniltriflatos , que son intermediarios importantes en la síntesis orgánica.

Líquido Iónico en Electrolitos Polimericos

El compuesto es estructuralmente similar al 1-etil-3-metilimidazolio bis(trifluorometilsulfonil)imida (EMIMTFSI), un líquido iónico utilizado en el desarrollo de electrolitos de polímeros en gel (GPE) . Estos GPE tienen aplicaciones potenciales en varios dispositivos electroquímicos .

Mejorador de la Conductividad Iónica

En el campo de los electrolitos poliméricos, este compuesto puede mejorar la cantidad de iones de zinc libres, lo que lleva a un enriquecimiento de la conductividad iónica . Esta propiedad es particularmente útil en el desarrollo de sistemas de baterías de zinc .

Seguridad Térmica en la Construcción

Se han realizado investigaciones sobre la seguridad térmica del 1-etil-3-metilimidazolio bis(trifluorometilsulfonil)imida, un compuesto similar, para procesos de seguridad relacionados con la construcción . Esta investigación podría extenderse potencialmente a this compound, dadas sus similitudes estructurales.

Disolvente Verde

Los líquidos iónicos, incluidos aquellos estructuralmente similares al this compound, han cobrado prominencia como disolventes verdes . Son sustancias versátiles aplicables en campos que van desde productos básicos cotidianos hasta la construcción y la energía .

Aplicaciones de Construcción Sostenible

El comportamiento térmico y las características de seguridad del compuesto lo convierten en un candidato prometedor para aplicaciones de construcción sostenible . Comprender estas propiedades es crucial para diseñar entornos de almacenamiento seguros .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The quest for novel, physiologically active imidazoles remains an exciting topic of research among medicinal chemists . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propiedades

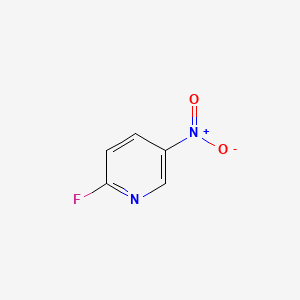

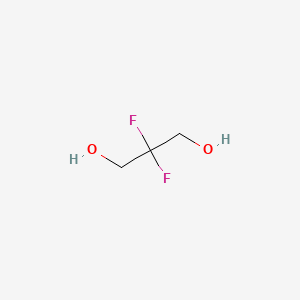

IUPAC Name |

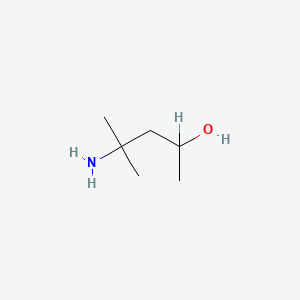

1-(trifluoromethylsulfonyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGABUCCNCBMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183726 | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29540-81-6 | |

| Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 29540-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5ZM4CKV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)